(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane
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Overview
Description
(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C15H28SSn. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a trimethylstannane group attached to the thiophene ring.
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the construction ofpolymeric photocatalysts for hydrogen evolution by water splitting .
Mode of Action
The compound interacts with its targets through a sulfide oxidation tuning approach . This involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The sulfone group can act as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
The compound is involved in the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process that has drawn tremendous research interest in recent years .
Result of Action
The compound’s action results in high photocatalytic activities . For instance, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h−1 g−1 and 473 μmol h−1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The action, efficacy, and stability of (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane are influenced by various environmental factors. For instance, the compound’s photocatalytic activity is dependent on the presence of light, particularly visible-light illumination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane typically involves the stannylation of a thiophene derivative. One common method is the reaction of 5-bromo-2-(2-ethylhexyl)thiophene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Trimethyltin Chloride: A reagent used in the initial stannylation process.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
Substituted Thiophenes: Products of substitution reactions where the trimethylstannane group is replaced by other functional groups.
Coupled Products: Products of coupling reactions, such as biaryl compounds formed through Stille coupling.
Scientific Research Applications
(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as organic solar cells and light-emitting diodes.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules through coupling reactions.
Photocatalysis: Employed in the development of photocatalysts for hydrogen evolution and other photochemical processes.
Comparison with Similar Compounds
Similar Compounds
(5-(2-Ethylhexyl)thiophen-2-yl)boronic Acid: Another thiophene derivative used in coupling reactions, but with a boronic acid group instead of a stannane group.
(5-(2-Ethylhexyl)thiophen-2-yl)zinc Chloride: A zinc-containing thiophene derivative used in Negishi coupling reactions.
Uniqueness
(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is unique due to its trimethylstannane group, which provides distinct reactivity compared to boronic acid and zinc chloride derivatives. The stannane group offers advantages in certain coupling reactions, such as higher yields and selectivity .
Properties
IUPAC Name |
[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLFNZXYTOTLNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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